N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
- This compound belongs to the class of 1,3,4-thiadiazole derivatives, which have diverse biological activities.
- It features a complex structure with both thiadiazole and thiazole moieties, as well as a benzyl group and a fluorophenyl substituent.
- The compound’s systematic name reflects its substituents and ring systems.
Preparation Methods
- Synthesis of this compound involves several steps:
Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol yields the intermediate.
Hydrazination: The intermediate undergoes hydrazination.
Salt Formation and Cyclization: Further reactions lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: Conversion of the intermediate into sulfonyl chloride.
Nucleophilic Attack: Amines react with the sulfonyl chloride to yield the title compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes may modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target specific functional groups.
Substitution: Substituents on the benzyl and phenyl rings are susceptible to substitution.
- Common reagents include hydrazine, chlorides, and amines.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigate its potential as an antiviral agent (similar to related sulfonamides).
Chemistry: Explore its reactivity and applications in synthetic chemistry.
Biology: Assess its impact on cellular processes.
Industry: Consider its use in agrochemicals or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Investigate pathways affected by its presence.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H15FN4OS2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-17(28-19(22-12)14-8-5-9-15(21)11-14)18(26)23-20-25-24-16(27-20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,23,25,26) |
InChI Key |
SYGHXVFNZJIIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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